3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the amino and hydroxymethyl groups in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the amino and hydroxymethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of microreactors and automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the amino and hydroxymethyl groups.
Indole Derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Uniqueness
The presence of both amino and hydroxymethyl groups in 3-amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid makes it unique compared to other similar compounds. These functional groups enhance its reactivity and potential for chemical modifications, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
CAS No. |
1496649-43-4 |
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Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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